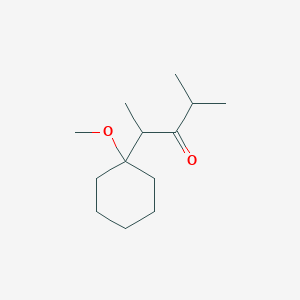

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl-

Beschreibung

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- is a branched ketone with a unique substitution pattern. Its structure features a pentanone backbone (five-carbon chain with a ketone group at position 3) modified by a 1-methoxycyclohexyl group at position 2 and a methyl group at position 4.

Eigenschaften

CAS-Nummer |

652146-23-1 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

2-(1-methoxycyclohexyl)-4-methylpentan-3-one |

InChI |

InChI=1S/C13H24O2/c1-10(2)12(14)11(3)13(15-4)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |

InChI-Schlüssel |

HIMXPNAKGDCGCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)C(C)C1(CCCCC1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-Methoxycyclohexyl)-4-methyl-3-pentanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren ist die Alkylierung von 3-Pentanone mit 1-Methoxycyclohexyl- und 4-Methylgruppen unter kontrollierten Bedingungen. Die Reaktion kann die Verwendung von Katalysatoren wie Lewis-Säuren erfordern, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter die Verwendung von kontinuierlichen Fließreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen sind optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(1-Methoxycyclohexyl)-4-methyl-3-pentanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Interaktionen mit Enzymen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften und als Vorstufe für die Medikamentenentwicklung.

Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 2-(1-Methoxycyclohexyl)-4-methyl-3-pentanon seine Wirkung entfaltet, beinhaltet Interaktionen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen biochemischen Pfaden teilzunehmen, wodurch zelluläre Prozesse und Stoffwechselfunktionen beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key properties and distinctions between 3-Pentanone, 2-(1-methoxycyclohexyl)-4-methyl- and analogous compounds:

Key Observations:

- Steric Effects: The 1-methoxycyclohexyl group in the target compound introduces significant steric hindrance, likely reducing its reactivity in nucleophilic additions compared to simpler ketones like 2-Methyl-3-pentanone .

- Volatility: Branched derivatives (e.g., 2,2,4,4-Tetramethyl-3-pentanone) exhibit lower volatility than linear isomers due to decreased surface area .

- Toxicity: Pentanones generally have occupational exposure limits (e.g., 200 ppm TLV-TWA for 2-/3-pentanone) to mitigate narcotic effects . The target compound’s substituents may alter metabolic pathways, but specific toxicity data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.